2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an acetonitrile group attached to the 3-position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile typically involves the reaction of 6-chloro-4-methylpyridine with acetonitrile in the presence of a base. One common method is the nucleophilic substitution reaction where the chloro group is replaced by the acetonitrile group. The reaction is usually carried out under reflux conditions with a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as increased safety, reduced reaction times, and higher yields. The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-methylpyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(6-Chloro-4-methylpyridin-3-yl)acetic acid.
Reduction: Formation of 2-(6-Chloro-4-methylpyridin-3-yl)methylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-
Properties
Molecular Formula |
C8H7ClN2 |
---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
2-(6-chloro-4-methylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-8(9)11-5-7(6)2-3-10/h4-5H,2H2,1H3 |
InChI Key |
DKODLSKRIWMZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.